molecular formula C11H14ClN5 B1489927 3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride CAS No. 1824018-46-3

3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride

Cat. No. B1489927
CAS RN: 1824018-46-3
M. Wt: 251.71 g/mol
InChI Key: VSIBIAODMLECDL-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride, also known as AztMPHCl, is a structural compound with a triazole. The triazole moiety is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . Another series of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives were designed and synthesized as new Bcr-Abl inhibitors by using combinational strategies of bioisosteric replacement, scaffold hopping, and conformational constraint .


Molecular Structure Analysis

The molecular formula of 3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride is C11H14ClN5. The InChI code is 1S/C6H10N4.2ClH/c1-2-10(9-8-1)5-6-3-7-4-6;;/h1-2,6-7H,3-5H2;2*1H .


Chemical Reactions Analysis

The synthesis of 3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride involves reactions such as “Click” chemistry and Suzuki–Miyaura cross-coupling .


Physical And Chemical Properties Analysis

The molecular weight of 3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride is 251.71 g/mol. It is a powder at room temperature .

Scientific Research Applications

Drug Discovery

The 1,2,3-triazole core is a prominent feature in many medicinal compounds due to its resemblance to the amide bond and its ability to mimic E or Z amide bonds. This structural similarity has led to the development of various drugs, such as the anticonvulsant Rufinamide and the anticancer drug Carboxyamidotriazole . The compound could potentially be used to synthesize analogs of these drugs, leveraging the triazole ring’s stability and hydrogen bonding capability.

Organic Synthesis

In organic chemistry, the 1,2,3-triazole ring serves as a stable and versatile scaffold for constructing complex molecules. Its high chemical stability under acidic, basic, and redox conditions makes it an ideal candidate for multi-step synthetic routes. The subject compound could be used as an intermediate or a building block in the synthesis of more complex organic molecules .

Polymer Chemistry

The triazole ring’s robustness and polarity make it suitable for incorporation into polymers, potentially enhancing their thermal stability and mechanical properties. The compound could be used in the design of new polymeric materials with specific functionalities, such as conductive or biocompatible polymers .

Supramolecular Chemistry

1,2,3-Triazoles are known for their ability to engage in hydrogen bonding and π-π interactions, which are fundamental in supramolecular assemblies. The compound could be utilized to create novel supramolecular structures that have applications in areas like molecular recognition and self-healing materials .

Bioconjugation and Chemical Biology

The triazole ring can act as a linker in bioconjugation, connecting biomolecules to other chemical entities without disrupting biological activity. This property is particularly useful in chemical biology for creating targeted drug delivery systems or for attaching fluorescent tags to biomolecules for imaging purposes .

Fluorescent Imaging

Due to its strong dipole moment and aromatic character, the triazole ring can be part of fluorescent probes. The compound could be modified to develop new probes for imaging in biological systems, aiding in the study of cellular processes and diagnostics .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride could involve further exploration of its potential biological activities and its potential as a synthon in the development of new drugs .

properties

IUPAC Name

3-[azetidin-3-yl(triazol-1-yl)methyl]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5.ClH/c1-2-9(6-12-3-1)11(10-7-13-8-10)16-5-4-14-15-16;/h1-6,10-11,13H,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIBIAODMLECDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(C2=CN=CC=C2)N3C=CN=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride
Reactant of Route 2
3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride
Reactant of Route 3
3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride
Reactant of Route 4
3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride
Reactant of Route 5
3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride
Reactant of Route 6
3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride

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